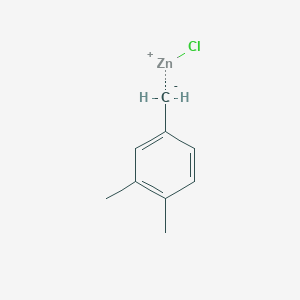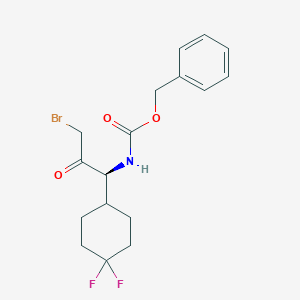
3,4-Dimethylbenzylzinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylbenzylzinc chloride is an organozinc compound with the molecular formula C9H11ClZn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its utility in the Negishi coupling, a reaction that forms carbon-carbon bonds between organozinc compounds and organic halides.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethylbenzylzinc chloride can be synthesized through the reaction of 3,4-dimethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically proceeds as follows:
Starting Materials: 3,4-Dimethylbenzyl chloride and zinc powder.
Solvent: Tetrahydrofuran.
Reaction Conditions: The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The zinc powder is added to a solution of 3,4-dimethylbenzyl chloride in tetrahydrofuran. The reaction mixture is stirred until the formation of this compound is complete.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3,4-dimethylbenzyl chloride and zinc are handled in industrial reactors.
Automation: Automated systems control the addition of reagents and solvents, as well as the reaction conditions.
Purification: The product is purified through distillation or crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3,4-Dimethylbenzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, an organic halide (e.g., bromide or iodide), and a base (e.g., triethylamine). The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Oxidation: this compound can be oxidized to form 3,4-dimethylbenzaldehyde using oxidizing agents such as potassium permanganate.
Major Products Formed
Negishi Coupling: The major product is a new carbon-carbon bond formed between the 3,4-dimethylbenzyl group and the organic halide.
Oxidation: The major product is 3,4-dimethylbenzaldehyde.
科学的研究の応用
3,4-Dimethylbenzylzinc chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functionalized materials and polymers.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
作用機序
The mechanism of action of 3,4-dimethylbenzylzinc chloride in cross-coupling reactions involves the following steps:
Transmetalation: The organozinc compound transfers its organic group to a palladium or nickel catalyst.
Oxidative Addition: The catalyst undergoes oxidative addition with an organic halide, forming a metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination to form the final product with a new carbon-carbon bond.
類似化合物との比較
Similar Compounds
Benzylzinc chloride: Similar in structure but lacks the methyl groups on the benzene ring.
4-Methylbenzylzinc chloride: Contains a single methyl group on the benzene ring.
2,4-Dimethylbenzylzinc chloride: Contains two methyl groups at different positions on the benzene ring.
Uniqueness
3,4-Dimethylbenzylzinc chloride is unique due to the presence of two methyl groups at the 3 and 4 positions on the benzene ring. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C9H11ClZn |
|---|---|
分子量 |
220.0 g/mol |
IUPAC名 |
chlorozinc(1+);4-methanidyl-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
CSMMYHZBERVPRA-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C(C=C1)[CH2-])C.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,4H,5H,6H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B13909500.png)
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13909520.png)




![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)

![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)


